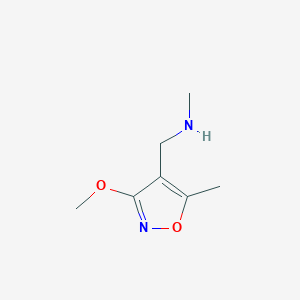
1-(3-Methoxy-5-methylisoxazol-4-yl)-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxy-5-methylisoxazol-4-yl)-N-methylmethanamine is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxy-5-methylisoxazol-4-yl)-N-methylmethanamine typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine. For example, 3-methoxy-5-methylisoxazole can be synthesized from 3-methoxy-5-methyl-2,4-pentanedione and hydroxylamine hydrochloride under acidic conditions.
N-Methylation: The next step involves the methylation of the amine group. This can be achieved using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis could enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1-(3-Methoxy-5-methylisoxazol-4-yl)-N-methylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazoles.
科学的研究の応用
1-(3-Methoxy-5-methylisoxazol-4-yl)-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 1-(3-Methoxy-5-methylisoxazol-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3-Methoxy-5-methylisoxazole: This compound lacks the N-methylmethanamine group but shares the isoxazole core.
1-(3-Methoxy-5-methylisoxazol-4-yl)-N-ethylmethanamine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
1-(3-Methoxy-5-methylisoxazol-4-yl)-N-methylmethanamine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the methoxy and methyl groups can affect the compound’s electronic properties and steric hindrance, making it distinct from other isoxazole derivatives.
特性
分子式 |
C7H12N2O2 |
|---|---|
分子量 |
156.18 g/mol |
IUPAC名 |
1-(3-methoxy-5-methyl-1,2-oxazol-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H12N2O2/c1-5-6(4-8-2)7(10-3)9-11-5/h8H,4H2,1-3H3 |
InChIキー |
OCVVLROUAOMVMJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)OC)CNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


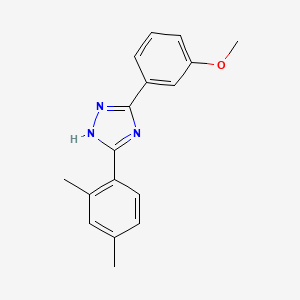
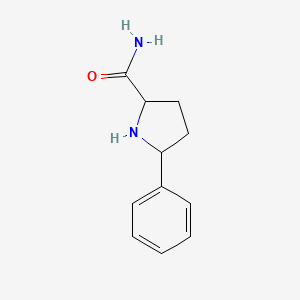
![2-([1,1'-Biphenyl]-4-yl)-4-chloroquinoline-8-carboxamide](/img/structure/B12890539.png)
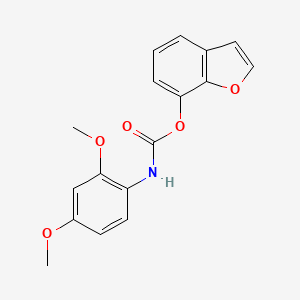
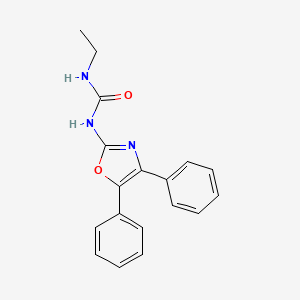
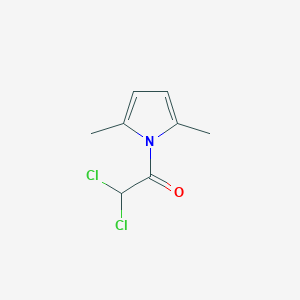


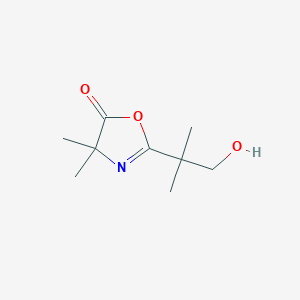
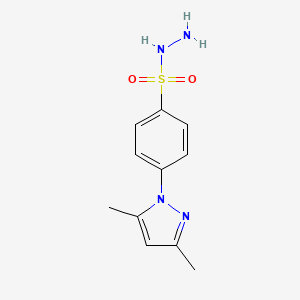


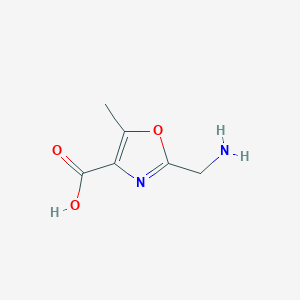
![5-Methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B12890606.png)
